

improving catalytic performance of Pt-Co by controlling atomic arrangement

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Compound of Interest

Compound Name: *Platinum-cobalt*

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Technical Support Center: Optimizing Pt-Co Catalytic Performance

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the catalytic performance of **Platinum-Cobalt** (Pt-Co) alloys. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) Synthesis and Preparation

Q1: My Pt-Co nanoparticles are agglomerating during synthesis. How can I prevent this?

A1: Nanoparticle agglomeration is a common issue. Here are several strategies to mitigate it:

- **Protective Ligands/Capping Agents:** Employ organic ligands or capping agents during the synthesis process. These molecules adsorb to the nanoparticle surface, creating a protective layer that prevents aggregation.
- **Support Material:** Dispersing the nanoparticles on a high-surface-area support material, such as carbon black, can physically separate the particles.[\[1\]](#)

- Control of Reaction Kinetics: Carefully control the reaction temperature and precursor addition rate. Rapid reduction can lead to uncontrolled growth and agglomeration.
- Post-Synthesis Treatment: A gentle washing and drying procedure after synthesis is crucial to remove excess reagents that might contribute to aggregation.

Q2: I'm struggling to achieve a consistent and ordered atomic arrangement in my Pt-Co alloys. What factors are most critical?

A2: Achieving a specific atomic arrangement, such as the highly active L10 ordered phase, requires precise control over post-synthesis treatment. Key factors include:

- Annealing Temperature and Duration: The annealing temperature and time are the most critical parameters for inducing atomic ordering. The optimal conditions depend on the nanoparticle size, composition, and the support material.[\[2\]](#) High temperatures provide the necessary thermal energy for atoms to rearrange into an ordered lattice.[\[1\]](#)
- Atmosphere: The annealing atmosphere (e.g., inert gas, reducing environment like H₂) can significantly influence the final structure and prevent oxidation.
- Cooling Rate: A slow cooling rate after annealing can promote the formation of more stable, ordered phases.

Q3: How can I create a core-shell structure with a Pt-rich shell and a Co-rich core?

A3: Synthesizing Pt-Co core-shell nanoparticles is a powerful strategy to enhance both activity and durability.[\[3\]](#)[\[4\]](#)[\[5\]](#) Common methods include:

- Sequential Reduction: This involves first synthesizing Co nanoparticles (the core) and then reducing a Pt precursor onto their surface.[\[6\]](#)
- Galvanic Replacement: A pre-synthesized Co nanoparticle can be used as a template, where a Pt salt is added, and Pt atoms replace Co atoms on the surface through a galvanic reaction.[\[7\]](#)
- Dealloying/Acid Leaching: Start with a randomly alloyed Pt-Co nanoparticle and then selectively dissolve the less noble Co from the surface layers using an acid treatment.[\[6\]](#)[\[8\]](#)

This leaves a Pt-enriched shell.

Characterization

Q4: My X-ray Diffraction (XRD) patterns for the ordered Pt-Co phase are not showing clear superlattice peaks. What could be the issue?

A4: The absence or weakness of superlattice peaks (e.g., (110) for the L10 phase) in XRD can be due to several factors:

- Low Degree of Ordering: The annealing process may not have been sufficient to induce a high degree of atomic ordering. Consider optimizing the annealing temperature and duration.
- Small Nanoparticle Size: For very small nanoparticles, XRD peaks can be broad, making it difficult to resolve the weaker superlattice peaks.
- Instrumental Limitations: Ensure you are using a high-resolution diffractometer and appropriate scan parameters (e.g., slow scan speed, small step size) to detect subtle peaks.

Q5: I'm observing a significant loss of Cobalt after acid leaching. How can I better control this process?

A5: While some Co loss is intended during the formation of a Pt-skin layer, excessive leaching can be detrimental. To control this:

- Acid Concentration and Temperature: Use a milder acid or a lower concentration and perform the leaching at a controlled, lower temperature.
- Leaching Time: Carefully monitor the leaching time. Shorter durations will remove less Co.
- Electrochemical Leaching: For more precise control, electrochemical dealloying can be employed, where the potential is carefully controlled to selectively dissolve Co.[\[2\]](#)

Performance and Durability

Q6: The initial mass activity of my Pt-Co catalyst is high, but it degrades quickly during durability testing. What are the likely causes and solutions?

A6: Rapid degradation is often linked to the dissolution of cobalt and changes in the nanoparticle structure.[6]

- Cobalt Leaching: The acidic environment in a fuel cell can cause Co to leach out from the alloy, leading to a loss of the beneficial electronic and strain effects.[6] Creating a stable Pt shell can mitigate this.[6]
- Particle Aggregation and Detachment: The nanoparticles can migrate and coalesce on the carbon support, reducing the electrochemically active surface area (ECSA). Using a more corrosion-resistant carbon support or anchoring the nanoparticles more strongly can help.
- Surface Oxidation: The formation of platinum oxides on the surface can block active sites. Modifying the electronic structure of Pt by alloying with Co can help to suppress this.

Q7: How does the atomic arrangement of Pt and Co atoms influence the catalytic activity for the Oxygen Reduction Reaction (ORR)?

A7: The atomic arrangement has a profound impact on the electronic and geometric properties of the catalyst, which in turn dictates its ORR activity:

- Electronic Effect: The presence of Co atoms near Pt atoms modifies the electronic structure of Pt (specifically the d-band center), which can optimize the binding energy of oxygen intermediates, leading to enhanced ORR kinetics.[6][9]
- Strain Effect: The difference in atomic size between Pt and Co creates lattice strain, which also influences the binding of oxygen species. A compressive strain on the Pt surface is generally considered beneficial.[6]
- Ensemble Effect: The specific arrangement of Pt and Co atoms on the surface can create unique active sites with enhanced catalytic properties.

Troubleshooting Guides

Issue: Low Catalytic Activity

Symptom	Possible Cause	Troubleshooting Step
Low mass activity and specific activity.	Incomplete removal of surface ligands from synthesis.	Implement a thorough cleaning procedure, such as plasma treatment or thermal annealing, to remove residual organic ligands.
Non-optimal Pt:Co atomic ratio.	Systematically vary the Pt:Co precursor ratio during synthesis to find the optimal composition.	
Poorly controlled atomic arrangement (disordered alloy).	Optimize the post-synthesis annealing process (temperature, time, atmosphere) to promote the formation of ordered intermetallic phases like L10.	
Inefficient formation of a Pt-skin layer.	If using an acid leaching step, optimize the acid concentration, temperature, and duration to achieve a Pt-rich surface without excessive Co dissolution. [6]	

Issue: Poor Catalyst Durability

Symptom	Possible Cause	Troubleshooting Step
Significant drop in ECSA after accelerated durability testing.	Nanoparticle aggregation or detachment from the carbon support.	Use a carbon support with a higher surface area and more anchoring sites. Consider functionalizing the carbon support to improve nanoparticle adhesion.
Carbon support corrosion.	Employ a more graphitic or corrosion-resistant carbon support.	
Significant decrease in mass activity after durability testing.	Dissolution of cobalt from the alloy.	Synthesize core-shell nanoparticles with a protective Pt shell to minimize Co leaching. ^[6] Annealing to form a more stable intermetallic phase can also improve Co retention. ^[10]
Ostwald ripening (growth of larger particles at the expense of smaller ones).	Synthesize nanoparticles with a more uniform size distribution. A protective coating on the nanoparticles can also inhibit Ostwald ripening. ^[5]	

Quantitative Data Summary

The following table summarizes the performance of various Pt-Co catalysts with different atomic arrangements for the Oxygen Reduction Reaction (ORR).

Catalyst	Structure	Mass Activity (A/mgPt)	Specific Activity (mA/cm ²)	Half-Wave Potential (V vs. RHE)	Reference
Pt/C (Commercial)	Disordered	~0.15	~0.23	-	[11]
"Pt3Co" (Acid-leached)	Pt-rich/Pt-poor regions	~0.7 mA/cm ² Pt at 0.9V	-	-	[8]
"Pt3Co" (Annealed)	Surface Pt segregation	~1.4 mA/cm ² Pt at 0.9V	-	-	[8]
H-PtCo	Co-rich sub-surface	-	-	0.926	[6]
C-PtCo	Random alloy	-	-	0.923	[6]
Pt-Co@Pt Octahedral	Intermetallic core, Pt shell	2.82	9.16	-	[12]
Pt3Co@Pt/C	Ordered core-shell	-	0.72	-	[4]
PtFe@NC/S WCNHs (H2-9h)	Ordered fct-PtFe	1.53 (at 0.9V)	3.61 (at 0.9V)	-	[1]

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Pt-Co Nanocrystals

This protocol is adapted from a method for producing Pt-Co nanocrystals with controlled composition.

- Precursor Preparation: Prepare stock solutions of platinum(II) acetylacetone (Pt(acac)₂) and cobalt(II) acetylacetone (Co(acac)₂) in a suitable organic solvent (e.g., oleylamine and

oleic acid). The ratio of the Pt and Co precursors is adjusted to achieve the desired final composition.

- Reaction: In a three-neck flask equipped with a condenser and a thermocouple, heat the solvent to a specific temperature (e.g., 240 °C) under an inert atmosphere (e.g., argon).
- Injection: Rapidly inject the precursor solution into the hot solvent.
- Growth: Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) to allow for nanoparticle nucleation and growth.
- Isolation and Cleaning: Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove excess ligands and unreacted precursors.
- Carbon Support Loading: Disperse the cleaned nanoparticles in a solvent and mix with a carbon support material. Remove the solvent by evaporation.
- Ligand Removal: Treat the carbon-supported nanoparticles with a method like plasma treatment or thermal annealing to remove the surface ligands before electrochemical testing.

Protocol 2: Inducing Atomic Ordering via Thermal Annealing

This protocol describes a general procedure for transforming disordered Pt-Co alloy nanoparticles into an ordered intermetallic phase.

- Sample Preparation: Place the carbon-supported Pt-Co nanoparticles in a tube furnace.
- Atmosphere Control: Purge the furnace with an inert gas (e.g., Argon) or a reducing gas mixture (e.g., H₂/Ar) to prevent oxidation during heating.
- Heating Ramp: Ramp the temperature to the desired annealing temperature (e.g., 600-800 °C) at a controlled rate.

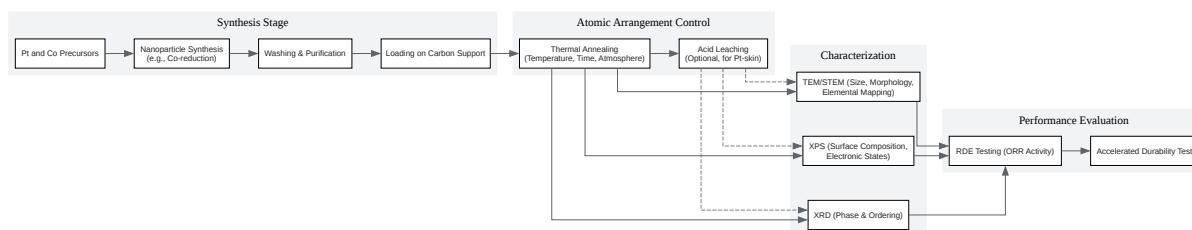
- Annealing: Hold the sample at the annealing temperature for a specific duration (e.g., 1-9 hours). The optimal time and temperature will depend on the specific catalyst composition and desired degree of ordering.[1]
- Cooling: Allow the furnace to cool down to room temperature. A slow cooling rate is often preferred to promote the formation of the ordered phase.

Protocol 3: Electrochemical Evaluation of ORR Activity

This protocol outlines the standard rotating disk electrode (RDE) method for assessing the ORR performance of the catalysts.

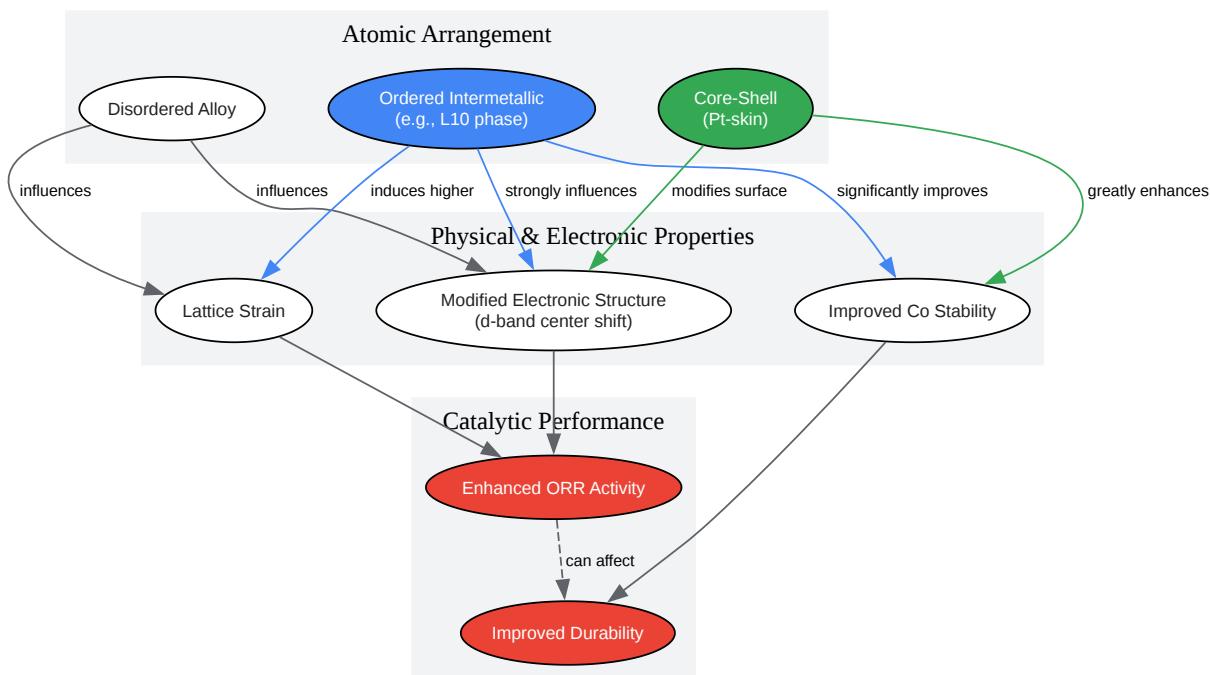
- Ink Preparation: Prepare a catalyst ink by dispersing a known amount of the carbon-supported Pt-Co catalyst in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution. Sonicate the mixture to ensure a homogeneous dispersion.
- Working Electrode Preparation: Deposit a specific volume of the catalyst ink onto the glassy carbon tip of the RDE and let it dry to form a thin film.
- Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell consisting of the prepared RDE as the working electrode, a platinum wire or coil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
- Electrolyte: Use an oxygen-saturated acidic electrolyte, typically 0.1 M HClO4.[6][13]
- Cyclic Voltammetry (CV): Perform CV scans in a nitrogen-saturated electrolyte to determine the ECSA by integrating the charge associated with hydrogen underpotential deposition (H-upd).
- Linear Sweep Voltammetry (LSV): Perform LSV scans in an oxygen-saturated electrolyte at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) to obtain the ORR polarization curves.[13]
- Data Analysis: Analyze the polarization curves to determine key performance metrics such as the half-wave potential, mass activity, and specific activity.

Visualizations



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Caption: Experimental workflow for synthesis, control of atomic arrangement, and evaluation of Pt-Co catalysts.



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Caption: Relationship between atomic arrangement, properties, and catalytic performance of Pt-Co alloys.

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References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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